molecular formula C20H21NO3S B2453002 Methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate CAS No. 1797562-18-5

Methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate

Cat. No.: B2453002
CAS No.: 1797562-18-5
M. Wt: 355.45
InChI Key: CMHWQHBFZHTOSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate” involves novel reactions and synthesis pathways. It acts as a versatile building block for the synthesis of novel compounds with potential therapeutic properties.


Molecular Structure Analysis

The molecular structure of “this compound” is unique and enables the exploration of novel reactions and synthesis pathways. This structure is a key factor in its diverse applications in scientific research.


Chemical Reactions Analysis

“this compound” is involved in various chemical reactions due to its unique structure. It is used extensively in coordination chemistry to obtain new frameworks with potential bioactivity .

Scientific Research Applications

Oxidative Cleavage Studies

The study of oxidative cleavage of CC triple bonds during the autoxidation of acetylenic hydrocarbons provides insights into the formation of products like benzil, benzoic anhydride, and phenyl benzoate. This research reveals α-diketones as intermediates, suggesting potential applications in synthetic organic chemistry for the preparation of compounds involving oxidative cleavage processes (Rao & Pritzkow, 1987).

Synthesis of Heterocyclic Systems

Methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been utilized in the synthesis of heterocyclic systems such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, showcasing their importance in the development of new pharmaceutical compounds and materials with specific chemical properties (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Investigations

Research on sulphur(IV)-oxygen interaction in sulphoxides and sulphilimines has been conducted to understand the molecular structures of compounds like methyl 2-(methylthio)benzoate. These studies contribute to the field of molecular chemistry by providing detailed insights into the interaction mechanisms and structural configurations of similar compounds (Kucsman et al., 1984).

N-Phthaloylation of Amino Acid Derivatives

Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) has been identified as an efficient reagent for N-phthaloylation of amino acids and their derivatives. This discovery opens new pathways for the synthesis of biologically active compounds and peptides with potential applications in drug development and biochemistry (Casimir, Guichard, & Briand, 2002).

Future Directions

“Methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate” represents an interesting class of heterocyclic medicinal compounds worthy of further exploration . Its potential applications in drug discovery and material science advancements suggest promising future directions.

Properties

IUPAC Name

methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-24-20(23)17-10-6-5-9-16(17)19(22)21-12-11-18(25-14-13-21)15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHWQHBFZHTOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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